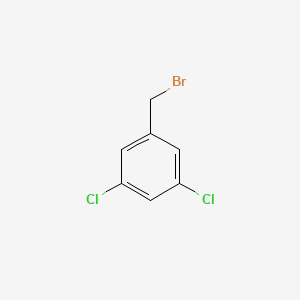
反式-双(二环己胺)醋酸钯(II)
描述
trans-Bis(dicyclohexylamine)palladium(II) acetate: is a palladium-based compound with the chemical formula C28H52N2O4Pd . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination . The compound is known for its high efficiency and selectivity in these reactions, making it a valuable tool in synthetic chemistry.
科学研究应用
Chemistry: In chemistry, trans-Bis(dicyclohexylamine)palladium(II) acetate is extensively used as a catalyst in various organic transformations. Its high efficiency and selectivity make it a preferred choice for complex synthetic routes, including the synthesis of natural products and pharmaceuticals .
Biology and Medicine: Its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds is crucial in the synthesis of bioactive molecules .
Industry: In the industrial sector, trans-Bis(dicyclohexylamine)palladium(II) acetate is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various reactions helps in the efficient and cost-effective production of high-value products .
作用机制
Target of Action
The primary target of trans-Bis(dicyclohexylamine)palladium(II) acetate is the formation of carbon-carbon and carbon-nitrogen bonds . This compound is a catalyst that facilitates these bond formations in various types of coupling reactions .
Mode of Action
trans-Bis(dicyclohexylamine)palladium(II) acetate: interacts with its targets by accelerating the rate of bond formation. It does this by providing a lower energy pathway for the reaction, thus enabling the reaction to proceed more quickly and efficiently .
Biochemical Pathways
The trans-Bis(dicyclohexylamine)palladium(II) acetate affects the biochemical pathways involved in the synthesis of complex organic molecules. By facilitating the formation of carbon-carbon and carbon-nitrogen bonds, it plays a crucial role in the construction of these molecules . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The ADME properties of trans-Bis(dicyclohexylamine)palladium(II) acetate Its effectiveness can be influenced by its solubility and stability under the reaction conditions .
Result of Action
The molecular and cellular effects of trans-Bis(dicyclohexylamine)palladium(II) acetate ’s action are seen in the products of the reactions it catalyzes. These can include a wide range of organic compounds, depending on the specific reactants used in the coupling reaction .
Action Environment
The action, efficacy, and stability of trans-Bis(dicyclohexylamine)palladium(II) acetate can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that can coordinate with the palladium center, and the solvent used in the reaction . Careful control of these factors is important for optimizing the performance of this catalyst .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of palladium(II) acetate with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of trans-Bis(dicyclohexylamine)palladium(II) acetate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography or distillation. The compound is produced in high purity and large quantities to meet the demands of various industrial applications .
化学反应分析
Types of Reactions: trans-Bis(dicyclohexylamine)palladium(II) acetate undergoes several types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, where it helps in the addition of hydrogen atoms to organic molecules.
Substitution: The compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it facilitates the exchange of functional groups between different molecules
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a base such as potassium carbonate and a solvent like ethanol or water.
Heck Reaction: The reaction of aryl halides with alkenes in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide.
Buchwald-Hartwig Amination: The coupling of aryl halides with amines in the presence of a base such as sodium tert-butoxide and a solvent like toluene
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
相似化合物的比较
Palladium(II) acetate: A commonly used palladium catalyst with similar applications but lower selectivity and efficiency compared to trans-Bis(dicyclohexylamine)palladium(II) acetate.
Palladium(II) chloride: Another palladium-based catalyst with broader applications but less stability and reactivity.
Palladium(II) trifluoroacetate: A palladium catalyst with higher reactivity but limited selectivity in certain reactions
Uniqueness: trans-Bis(dicyclohexylamine)palladium(II) acetate stands out due to its high selectivity, efficiency, and stability in various organic reactions. Its unique structure, with dicyclohexylamine ligands, provides enhanced catalytic activity and better performance in cross-coupling reactions compared to other palladium-based catalysts .
属性
IUPAC Name |
acetic acid;dicyclohexylazanide;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDWGNLLRXNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of trans-Bis(dicyclohexylamine)palladium(II) acetate or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


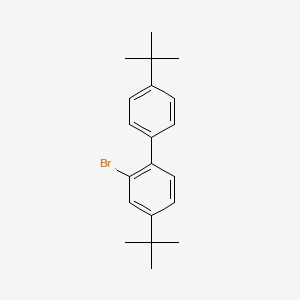
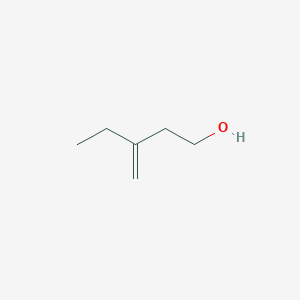
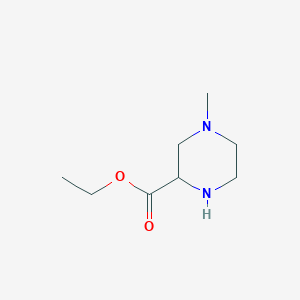
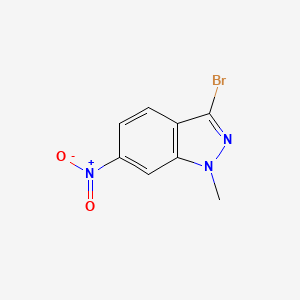

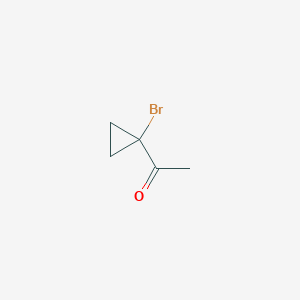
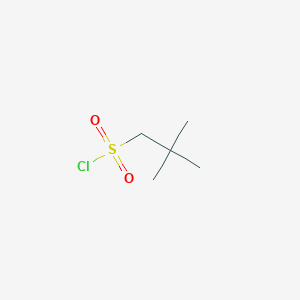
![(3R,9R)-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1338600.png)

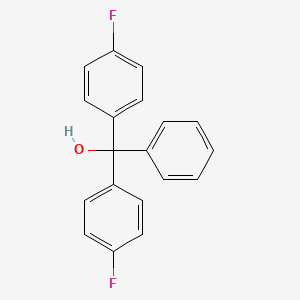
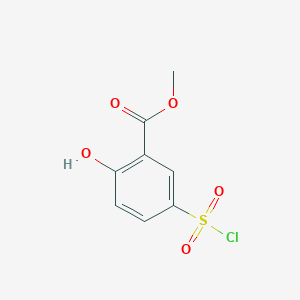
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

